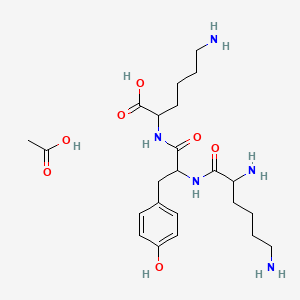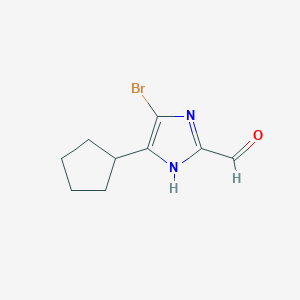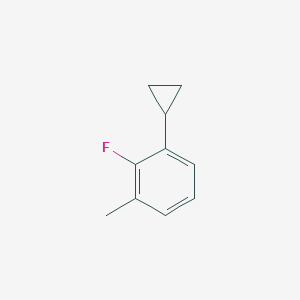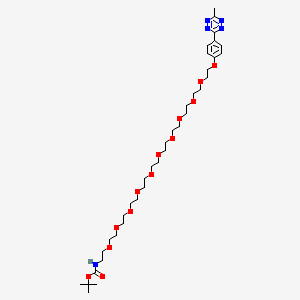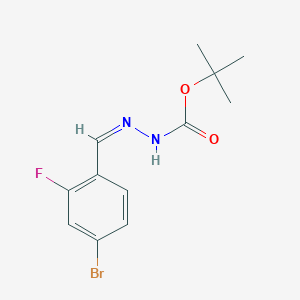![molecular formula C8H16ClNO2 B13712451 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxy-methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol or amine. One common method is the reaction of 2-chloroacetamide with formaldehyde, which results in the formation of the N-hydroxymethyl derivative . This reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy-methylpentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(hydroxymethyl)acetamide
- 2-chloro-N-(2,4-dinitrophenyl)acetamide
- 2-chloro-N-(2,6-xylyl)acetamide
Uniqueness
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is unique due to its specific structural features, including the presence of both a chloroacetamide group and a hydroxy-methylpentyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6?,7-/m1/s1 |
Clave InChI |
OLLYYMGGBKLKPW-COBSHVIPSA-N |
SMILES isomérico |
CCC(C)[C@@H](CO)NC(=O)CCl |
SMILES canónico |
CCC(C)C(CO)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



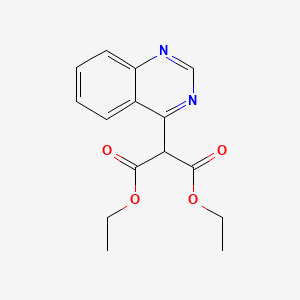
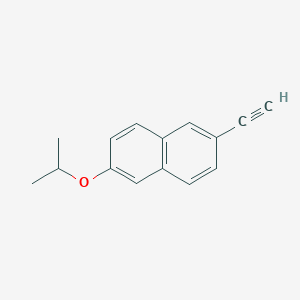
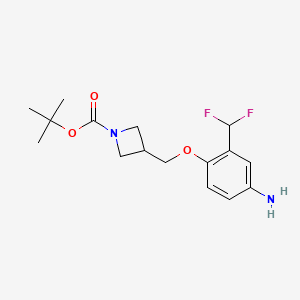
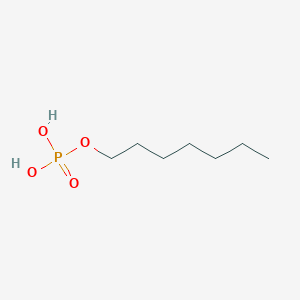
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
